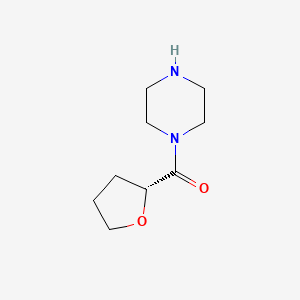

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-

概要

説明

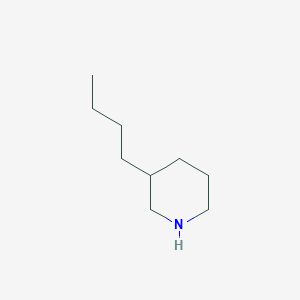

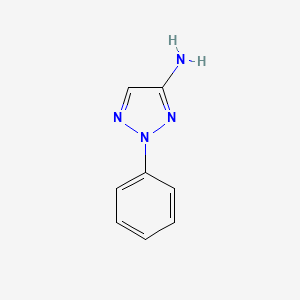

The compound 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential antibacterial properties, as seen in the synthesis of 1-benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine and its analogs, which exhibited in vitro antimicrobial activity against various bacterial strains . Additionally, piperazine compounds with 2-oxotetrahydrofuran-3-yl pendant arms have been synthesized and studied for their conformational properties and complexation with metal ions .

Synthesis Analysis

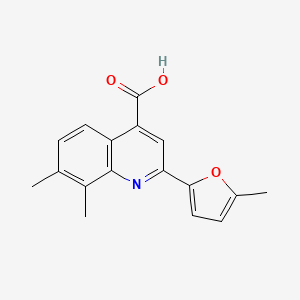

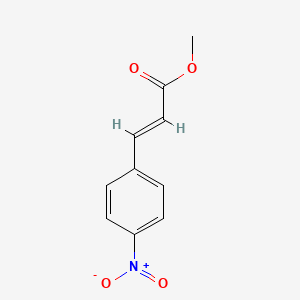

The synthesis of piperazine derivatives involves various chemical reactions. For instance, 1-(2-Furoyl)piperazine and 1-(terahydro-2-furoyl)piperazine were synthesized through esterification of furoic acids with methanol, followed by a reaction with piperazine . Another example includes the synthesis of novel piperazine derivatives starting from 2-acetylfuran, which underwent Claisen Schmidt condensation with aromatic aldehydes, followed by cyclization and Mannich's reaction to produce the final compounds .

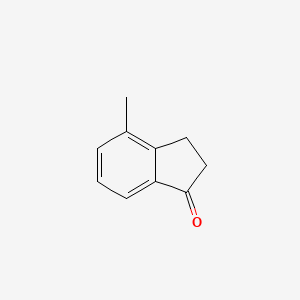

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using techniques such as NMR and IR spectroscopy. These methods provide detailed information about the chemical environment of the atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions, including esterification, condensation, cyclization, and Mannich's reaction, to yield a diverse range of compounds with potential pharmacological activities. The reactivity of these compounds is influenced by their molecular structure, particularly the substituents attached to the piperazine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are essential for their potential application as pharmaceutical agents. These properties are often studied in relation to the compound's structure-activity relationships, which help in optimizing their antibacterial activity . The conformational properties of piperazine derivatives with pendant arms have also been investigated, providing insights into their complexation behavior with metal ions .

科学的研究の応用

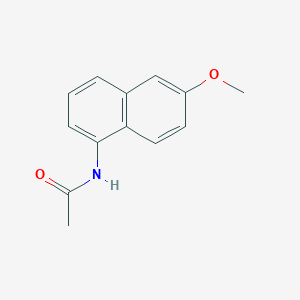

Anti-mycobacterial Activities

Piperazine derivatives have demonstrated significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold contributes to its prominence in medicinal chemistry, enabling the design of potent anti-TB molecules. The structure-activity relationship (SAR) of these compounds has been extensively studied, offering a basis for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Drug Design

Piperazine is a critical moiety in the rational design of drugs, featuring in a wide range of therapeutic applications, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Its structural modification allows for the generation of molecules with different medicinal potentials. The flexibility of the piperazine ring as a building block facilitates the discovery of drug-like elements, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

Safety And Hazards

特性

IUPAC Name |

[(2R)-oxolan-2-yl]-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKESBLFBQANJHH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | |

CAS RN |

412334-56-6 | |

| Record name | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412334566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N06JZ5L23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide](/img/structure/B1352296.png)

![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)